molecular formula C18H8Cl4 B13755362 5,6,11,12-Tetrachlorotetracene CAS No. 62409-66-9

5,6,11,12-Tetrachlorotetracene

Cat. No.: B13755362
CAS No.: 62409-66-9
M. Wt: 366.1 g/mol
InChI Key: HIUSGPNJAMPAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,11,12-Tetrachlorotetracene is an organic compound that belongs to the tetracene family. It is a derivative of tetracene, characterized by the presence of four chlorine atoms at the 5, 6, 11, and 12 positions.

Preparation Methods

The synthesis of 5,6,11,12-tetrachlorotetracene typically involves a multi-step process starting from commercially available substances. One common method involves the reaction of tetracene with chlorine gas under controlled conditions to introduce the chlorine atoms at the specified positions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .

Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

5,6,11,12-Tetrachlorotetracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydro derivatives .

Scientific Research Applications

5,6,11,12-Tetrachlorotetracene has several scientific research applications, including:

    Organic Semiconductors: Due to its unique electronic properties, this compound is used in the development of organic thin-film transistors (OTFTs) and other organic electronic devices.

    Material Science: The compound’s structural properties make it a valuable material for studying molecular packing and crystallography.

    Chemical Sensors: this compound can be used in the development of chemical sensors due to its sensitivity to environmental changes.

Mechanism of Action

The mechanism of action of 5,6,11,12-tetrachlorotetracene in organic electronic devices involves its ability to form π-stacking structures. These structures facilitate efficient charge transport by allowing electrons to move through the material with minimal resistance. The molecular targets and pathways involved include the interaction of the compound’s π-electrons with adjacent molecules, creating a pathway for charge carriers .

Comparison with Similar Compounds

5,6,11,12-Tetrachlorotetracene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of chlorine substituents and its ability to form stable π-stacking structures, which enhance its electronic properties and make it suitable for various applications in organic electronics .

Properties

CAS No.

62409-66-9

Molecular Formula

C18H8Cl4

Molecular Weight

366.1 g/mol

IUPAC Name

5,6,11,12-tetrachlorotetracene

InChI

InChI=1S/C18H8Cl4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17(21)11-7-3-4-8-12(11)18(14)22/h1-8H

InChI Key

HIUSGPNJAMPAIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=C2Cl)C(=C4C=CC=CC4=C3Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.